Etibendazole is synthesized from benzimidazole and is classified under the broader category of benzimidazoles, which are known for their antiparasitic properties. It is often used in formulations for livestock and pets to control parasitic infections. The compound has gained attention due to its efficacy and relatively low toxicity to host organisms.
The synthesis of Etibendazole typically involves several steps:
The synthesis can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.
Etibendazole has a molecular formula of CHNOS, with a molecular weight of approximately 335.39 g/mol. The structure features:
The three-dimensional conformation of Etibendazole allows it to interact effectively with target proteins in parasitic organisms, disrupting their cellular functions.
Etibendazole undergoes various chemical reactions that can affect its efficacy:
Understanding these reactions is crucial for developing stable formulations for veterinary use.
The primary mechanism of action of Etibendazole involves:
Studies have shown that this mechanism effectively targets a wide range of helminths, making it a valuable tool in parasitic control.
These properties are essential for determining the appropriate storage conditions and formulation strategies for effective use.
Etibendazole is primarily utilized in veterinary medicine for:
The ongoing research into its applications highlights the significance of Etibendazole not only as a therapeutic agent but also as a subject of scientific inquiry into parasitic diseases.
Etibendazole (CAS 64420-40-2) emerged during the intensive optimization of benzimidazole anthelmintics in the 1970s–1980s. This period followed the landmark discovery of thiabendazole in 1961, which established the benzimidazole scaffold as a broad-spectrum antiparasitic pharmacophore. Chemists systematically modified the C2 and C5 positions of the benzimidazole core to enhance binding affinity to parasitic β-tubulin and improve pharmacokinetic profiles. Etibendazole’s synthesis—featuring a 1,3-dioxolane ring linked to a p-fluorophenyl group at C5—represented a strategic effort to overcome metabolic instability issues seen in early analogs like thiabendazole, which underwent rapid hepatic hydroxylation at C5. Unlike contemporaneous agents such as albendazole (developed by SmithKline French in 1975) [1] [8] or flubendazole (Janssen), Etibendazole’s development trajectory prioritized structural novelty through the incorporation of a cyclic acetal moiety, though its commercial adoption remained limited compared to mainstream agents [6] [9]. Patent literature from this era highlights the competitive pursuit of C5-modified benzimidazoles, positioning Etibendazole as a specialized candidate within veterinary and agricultural antiparasitic research [9] [10].
Etibendazole belongs to the benzimidazole carbamate subclass, defined by a critical carbamate group at C2 that enables high-affinity interaction with helminth β-tubulin. This binding disrupts microtubule polymerization, depleting cellular transport and energy metabolism in parasites [6] [8]. Its molecular formula (C₁₈H₁₆FN₃O₄, MW 357.34 g/mol) incorporates three distinctive structural elements:
Table 1: Structural Comparison of Key Benzimidazole Anthelmintics
Compound | C2 Substituent | C5 Substituent | Notable Features |
---|---|---|---|
Etibendazole | Methyl carbamate | 2-(4-Fluorophenyl)-1,3-dioxolane | Fluorinated cyclic acetal |
Albendazole (DB00518) | Methyl carbamate | Propylthio | Metabolized to sulfoxide (active form) |
Mebendazole | Methyl carbamate | Benzoyl | Broad-spectrum; low water solubility |
Thiabendazole | Thiazol-4-yl | H | First commercialized benzimidazole |
Flubendazole | Methyl carbamate | 4-Fluorobenzoyl | Enhanced activity vs. nematodes |
This structural configuration places Etibendazole in a niche position: Its fluorinated aromatic system may enhance membrane permeability, while the dioxolane ring could confer metabolic resistance compared to thiabendazole’s unsubstituted C5 position. However, it lacks the alkylthio group of albendazole, which undergoes sulfoxidation to a potent tubulin-binding metabolite [1] [6] [8]. In vitro studies of analogous molecules confirm that C5 aryl modifications retain binding to tubulin’s benzimidazole site but may alter spectrum and kinetics relative to mainstream agents [10].
Despite its structural ingenuity, Etibendazole suffers from profound research deficits:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: